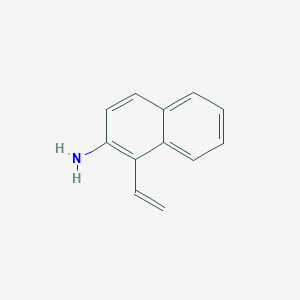

1-Ethenylnaphthalen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11N |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-ethenylnaphthalen-2-amine |

InChI |

InChI=1S/C12H11N/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h2-8H,1,13H2 |

InChI Key |

LYDRHNJELKFSDP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 1 Ethenylnaphthalen 2 Amine and Its Precursors/derivatives

General Amine Synthesis Strategies Applicable to Naphthylamine Systems

The introduction of an amine group onto an aromatic system such as naphthalene (B1677914) is a fundamental transformation in organic synthesis. Several robust methods have been developed for this purpose, each with its own advantages regarding substrate scope, functional group tolerance, and reaction conditions.

One of the most powerful and widely used methods for forming aryl amines is through the palladium-catalyzed cross-coupling of aryl halides with an amine source, a reaction commonly known as the Buchwald-Hartwig amination. This approach is highly applicable to the synthesis of naphthylamines starting from brominated or iodinated naphthalenes. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the naphthyl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst.

Another, though often more demanding, pathway is direct nucleophilic aromatic substitution (SNAr). This reaction typically requires a naphthalene ring that is activated by strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. Ammonia (B1221849) or other amine nucleophiles can then displace the halide. However, for unactivated systems, this reaction requires harsh conditions, such as high temperatures and pressures.

Table 1: Comparison of Amination Methods for Halogenated Naphthalenes

| Method | Typical Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd2(dba)3), phosphine (B1218219) ligand (e.g., SPhos, XPhos), base (e.g., NaOtBu, Cs2CO3), amine source (e.g., R2NH, NH3), inert solvent (e.g., toluene (B28343), dioxane), heat. | Wide substrate scope, high functional group tolerance, generally high yields. | Cost of palladium catalysts and ligands, sensitivity to air and moisture. |

| Nucleophilic Aromatic Substitution (SNAr) | Amine nucleophile (e.g., NH3), strong base, high temperature/pressure. Often requires electron-withdrawing groups on the naphthalene ring. | Catalyst-free, uses simple reagents. | Limited to activated substrates, harsh reaction conditions, potential for side reactions. |

Reductive amination is a versatile two-step process (often performed in one pot) that converts a carbonyl group (aldehyde or ketone) into an amine. For naphthalene systems, this involves the reaction of a naphthaldehyde or a naphthalenone with ammonia, a primary, or a secondary amine. The initial reaction forms an imine or enamine intermediate, which is then reduced to the corresponding amine.

A key aspect of this method is the choice of reducing agent, which must selectively reduce the imine intermediate in the presence of the starting carbonyl compound. Common reagents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are milder than reagents like sodium borohydride (B1222165) (NaBH4) and are effective under the weakly acidic conditions that favor imine formation. Catalytic hydrogenation can also be employed for the reduction step.

Reaction Scheme: General Reductive Amination

Step 1 (Imine Formation): Naphthaldehyde/Naphthalenone + R-NH2 ⇌ Naphthyl-Imine + H2O

Step 2 (Reduction): Naphthyl-Imine + [Reducing Agent] → Naphthyl-Amine

The reduction of various nitrogen-containing functional groups provides a reliable pathway to naphthylamines. The most common precursor is a nitronaphthalene, which can be readily synthesized by the direct nitration of naphthalene. The nitro group is then reduced to a primary amine using a variety of methods.

Catalytic hydrogenation over metals like palladium, platinum, or Raney nickel is a clean and efficient method. Chemical reductions are also widely used, employing reagents such as tin(II) chloride (SnCl2) in acidic media, or iron powder in acetic or hydrochloric acid. Another approach involves the use of sodium sulfide (B99878) or sodium hydrosulfite. These methods are foundational in industrial chemistry for the production of naphthylamines, which are key intermediates for dyes.

Similarly, naphthonitriles (cyanobaphthalenes) and naphthylamides can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Table 2: Common Reagents for Reduction of Nitro-Naphthalenes

| Reagent/Method | Conditions | Selectivity Notes |

|---|---|---|

| Catalytic Hydrogenation | H2 gas, Pd/C, PtO2, or Raney Ni catalyst, solvent (e.g., ethanol, ethyl acetate). | Highly efficient and clean. Can also reduce other functional groups (e.g., alkenes). |

| Metal in Acid | Fe/HCl, Fe/CH3COOH, Sn/HCl, SnCl2/HCl. | Classic, cost-effective method. Tolerates some functional groups that would be reduced by hydrogenation. |

| Sulfur-Based Reagents | Na2S, NaHS, Na2S2O4. | Can offer selectivity in molecules with multiple nitro groups. |

| Metal Hydrides | LiAlH4. | Not typically used for aryl nitro compounds as it can lead to azo compounds. More suitable for nitrile or amide reduction. |

Named reactions provide specific and often highly reliable routes to primary amines.

The Gabriel synthesis is a two-step method that converts a primary alkyl halide into a primary amine, avoiding the over-alkylation that can occur with direct amination. wikipedia.orgnih.gov For naphthalene systems, the synthesis would begin with a haloalkylnaphthalene, such as 2-(bromomethyl)naphthalene. This substrate is reacted with potassium phthalimide (B116566) to form an N-alkylphthalimide intermediate. wikipedia.org The phthalimide group acts as a protected form of ammonia. Subsequent cleavage of the phthalimide, typically with hydrazine (B178648) (the Ing-Manske procedure) or under acidic or basic hydrolysis, liberates the desired primary naphthylmethylamine. wikipedia.org

The Hofmann rearrangement provides a route to a primary amine with one fewer carbon atom than the starting material. slideshare.netnih.gov The reaction starts with a primary amide, which for a naphthalene system would be a naphthalenecarboxamide (e.g., naphthalene-2-carboxamide). libretexts.org Treatment of the amide with bromine in a strong aqueous base (like NaOH) initiates a rearrangement where the naphthyl group migrates from the carbonyl carbon to the nitrogen atom, with the loss of the carbonyl group as carbon dioxide. slideshare.netnih.gov This process yields the primary naphthylamine directly.

Targeted Synthetic Routes for 1-Ethenylnaphthalen-2-amine

Synthesizing the specific molecule 1-ethenylnaphthalen-2-amine requires a strategy that combines methods for introducing the amine at the C-2 position with a method for installing the ethenyl (vinyl) group at the C-1 position. The order of these steps is critical and depends on the compatibility of the functional groups with the reaction conditions of the subsequent step.

Plausible Retrosynthetic Pathways:

Route A (Late-Stage Amination): Start with a precursor like 1-ethenyl-2-bromonaphthalene. An amination reaction (e.g., Buchwald-Hartwig) would then install the final amine group.

Route B (Late-Stage Vinylation): Start with a precursor that already has the amine or a protected amine/nitro group at C-2 and a handle for vinylation at C-1 (e.g., a bromine atom). A cross-coupling reaction would then introduce the ethenyl group. For example, starting with 1-bromo-2-nitronaphthalene, one could perform a vinylation reaction followed by reduction of the nitro group.

Route C (Carbonyl Olefination): Start with a precursor like 2-aminonaphthalene-1-carbaldehyde. A Wittig reaction could then be used to convert the aldehyde group into the target ethenyl group.

Several modern organic chemistry reactions are suitable for forming the C-C bond required to attach an ethenyl group to the naphthalene ring.

Wittig Reaction: This reaction converts an aldehyde or ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.org To form a 1-ethenylnaphthalene derivative, one would start with the corresponding naphthalene-1-carbaldehyde. Reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base, would yield the desired terminal alkene.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgdrugfuture.com To synthesize a vinylnaphthalene, a halonaphthalene (e.g., 1-bromonaphthalene) can be coupled with ethylene (B1197577) gas. nih.gov This method often requires pressure to ensure a sufficient concentration of ethylene in the reaction mixture. nih.gov

Stille Coupling: This versatile palladium-catalyzed reaction couples an organotin compound (stannane) with an organic halide. libretexts.orgwikipedia.org A 1-halonaphthalene could be reacted with vinyltributyltin in the presence of a palladium catalyst to form the 1-ethenylnaphthalene product. libretexts.org Organotin reagents are air- and moisture-stable, but their toxicity is a significant drawback. wikipedia.org

Suzuki Coupling: The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction, this time between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orgorganic-chemistry.org To introduce a vinyl group, a 1-halonaphthalene would be coupled with a vinylboronic acid or a vinylboronate ester (like vinylboronic acid pinacol (B44631) ester) in the presence of a palladium catalyst and a base. organic-chemistry.org This method is widely favored due to the low toxicity and stability of the boronic acid reagents. organic-chemistry.org

Grignard Reaction and Elimination: A two-step classical approach involves reacting a naphthaldehyde (e.g., naphthalene-1-carbaldehyde) with a methyl Grignard reagent (CH3MgBr) to form a secondary alcohol, 1-(naphthalen-1-yl)ethan-1-ol. Subsequent acid-catalyzed dehydration (elimination) of this alcohol would generate the 1-ethenylnaphthalene product. A similar approach starting from an acetylnaphthalene involves reduction of the ketone to the alcohol, followed by dehydration. guidechem.com

Strategies for Amino Group Introduction onto Ethenylnaphthalene Scaffolds

An alternative synthetic strategy involves introducing the amino group onto a pre-existing 1-ethenylnaphthalene framework. This is typically achieved through advanced catalytic amination methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.org To synthesize 1-ethenylnaphthalen-2-amine, this approach would couple 2-bromo-1-ethenylnaphthalene with an ammonia equivalent. organic-chemistry.org Various ammonia surrogates, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, can be used, followed by hydrolysis to reveal the primary amine. acsgcipr.orgorganic-chemistry.org The choice of palladium catalyst and ligand is crucial for achieving high yields. wikipedia.org

| Naphthalene Substrate | Amine Source | Catalyst System | Base | Typical Solvent |

|---|---|---|---|---|

| 2-Bromo-1-ethenylnaphthalene | Ammonia | Pd(OAc)2, Josiphos | NaOtBu | Toluene |

| 2-Chloro-1-ethenylnaphthalene | LiN(SiMe3)2 | Pd2(dba)3, XPhos | LiN(SiMe3)2 | Dioxane |

Direct amination involves the introduction of an amino group onto an aromatic ring without pre-functionalization with a halide or triflate, though this is a more challenging transformation. Research into the direct catalytic amination of naphthalene itself has shown that vanadium catalysts can facilitate the reaction with hydroxylamine, yielding naphthylamine. researchgate.net However, achieving regioselectivity to specifically target the C2 position of 1-ethenylnaphthalene would be a significant challenge, likely resulting in a mixture of isomers. Another approach involves the direct α-amination of carbonyl compounds, but its application to a non-carbonyl scaffold like ethenylnaphthalene is not straightforward. researchgate.netchemrxiv.org

Domino and Cascade Reactions for Simultaneous Ethenyl and Amine Introduction

Domino or cascade reactions offer an elegant and efficient approach to complex molecule synthesis by forming multiple bonds in a single operation, minimizing waste and purification steps. nih.govnih.gov A hypothetical domino reaction for the synthesis of 1-ethenylnaphthalen-2-amine could involve a multicomponent reaction. For instance, a phosphine-mediated reaction between an appropriately substituted o-phthalaldehyde, an allene, and a nucleophile has been shown to furnish functionalized naphthalenes through a tandem γ-umpolung/aldol/Wittig/dehydration cascade. nih.gov Adapting such a strategy could potentially allow for the convergent assembly of the aminovinylnaphthalene core. While specific examples for 1-ethenylnaphthalen-2-amine are not prevalent, the principles of domino reactions represent a frontier for developing novel and highly efficient synthetic routes. nih.gov

Iii. Chemical Reactivity and Transformation Studies of 1 Ethenylnaphthalen 2 Amine

Reactions Involving the Amino Functionality of 1-Ethenylnaphthalen-2-amine

The amino group in 1-ethenylnaphthalen-2-amine is a primary aromatic amine, making it a nucleophilic center that can participate in various reactions.

Primary amines can react with alkyl halides in a type of organic reaction known as amine alkylation or amino-de-halogenation. wikipedia.org This reaction proceeds via nucleophilic aliphatic substitution. wikipedia.org However, the direct alkylation of primary amines often leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.comlibretexts.org

In the case of 1-ethenylnaphthalen-2-amine, reaction with an alkyl halide would be expected to yield a mixture of the corresponding secondary and tertiary amines, and ultimately the quaternary ammonium salt. The process involves the lone pair of electrons on the nitrogen atom acting as a nucleophile and attacking the electrophilic carbon of the alkyl halide. libretexts.org

N-Alkylation Reaction Stages:

Formation of Secondary Amine Salt: The primary amine reacts with an alkyl halide to form the salt of a secondary amine.

Formation of Free Secondary Amine: In the presence of excess primary amine, a proton can be removed from the secondary amine salt to yield the free secondary amine. libretexts.org

Formation of Tertiary Amine Salt: The newly formed secondary amine can then react with another molecule of the alkyl halide.

Formation of Free Tertiary Amine: Similar to the second step, the tertiary amine salt can be deprotonated by an amine in the mixture.

Quaternization: The tertiary amine can undergo a final alkylation, known as the Menshutkin reaction, to form a quaternary ammonium salt. wikipedia.org Since there are no hydrogens left on the nitrogen to be removed, the reaction stops at this stage. libretexts.org

A general representation of this process is the reaction between an alkyl halide and ammonia (B1221849) or an amine. wikipedia.org Industrially, ethylenediamine (B42938) is produced by the alkylation of ammonia with 1,2-dichloroethane. wikipedia.org For laboratory purposes, N-alkylation is often best suited for the synthesis of tertiary amines or quaternary ammonium salts, as controlling the reaction to selectively produce a secondary amine can be challenging. wikipedia.orgmasterorganicchemistry.com

| Reactant | Reagent | Product Type |

| 1-Ethenylnaphthalen-2-amine (Primary Amine) | Alkyl Halide (e.g., R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |

The amino group of 1-ethenylnaphthalen-2-amine can readily undergo N-acylation to form amides. This is a fundamental reaction in organic chemistry for creating precursors for fine chemicals and pharmaceuticals, and for protecting the -NH group during multi-step syntheses. orientjchem.org

N-acylation is typically achieved by reacting the amine with an acylating agent like an acid chloride or a carboxylic anhydride. orientjchem.orglibretexts.org The reaction with an acid chloride is vigorous and produces hydrochloric acid as a byproduct. libretexts.org The use of carboxylic acids often requires a coupling agent, such as a carbodiimide, to facilitate the reaction. google.com

Chemoselective acylation of amines can be performed in water without the need for an acid or base catalyst, using various anhydrides or benzoyl chloride. researchgate.net This method is effective for primary and secondary amines, affording the corresponding N-acyl derivatives in good yields. researchgate.net Even in the presence of other functional groups like -OH or -COOH, selective N-acylation can be achieved. researchgate.net Biocatalytic methods using enzymes like acyltransferase from Mycobacterium smegmatis have also been developed for the N-acylation of amines in water under mild conditions. unimi.it

| Reactant | Acylating Agent | Product |

| 1-Ethenylnaphthalen-2-amine | Acid Chloride (e.g., RCOCl) | N-(1-ethenylnaphthalen-2-yl)amide |

| 1-Ethenylnaphthalen-2-amine | Carboxylic Anhydride (e.g., (RCO)₂O) | N-(1-ethenylnaphthalen-2-yl)amide |

| 1-Ethenylnaphthalen-2-amine | Carboxylic Acid (e.g., RCOOH) + Coupling Agent | N-(1-ethenylnaphthalen-2-yl)amide |

Primary amines, such as 1-ethenylnaphthalen-2-amine, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of imines is a reversible, acid-catalyzed process. libretexts.orgopenstax.org

The mechanism for imine formation involves several steps:

Nucleophilic Addition: The amine attacks the carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, making it a good leaving group. libretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen forms a double bond with the carbon, expelling a water molecule and forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to give the final imine product. libretexts.org

In contrast, secondary amines react with aldehydes and ketones to form enamines. libretexts.orgwikipedia.org Since 1-ethenylnaphthalen-2-amine is a primary amine, it will form an imine. wikipedia.orgmakingmolecules.com However, if the nitrogen were to be alkylated first to a secondary amine, it could then form an enamine. makingmolecules.com

| Reactant 1 | Reactant 2 | Product Type | Conditions |

| 1-Ethenylnaphthalen-2-amine | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) | Acid Catalysis |

As a primary aromatic amine, 1-ethenylnaphthalen-2-amine can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.orglkouniv.ac.in The product of this reaction is an arenediazonium salt. organic-chemistry.org

Aromatic diazonium salts are relatively stable at low temperatures (0-5 °C) and are valuable intermediates in organic synthesis. lkouniv.ac.in They can be used to prepare a wide variety of substituted aromatic compounds through reactions like the Sandmeyer and Schiemann reactions. organic-chemistry.org

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic solution. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. libretexts.org

Nitrosation of primary amines is the initial step in diazotization. libretexts.org While secondary amines react with nitrous acid to form N-nitrosamines, which are often carcinogenic, primary amines proceed to form the diazonium salt. libretexts.orglibretexts.org

| Reactant | Reagents | Product |

| 1-Ethenylnaphthalen-2-amine | NaNO₂, Strong Acid (e.g., HCl) | 1-Ethenylnaphthalen-2-diazonium salt |

Reactions Involving the Ethenyl Functionality of 1-Ethenylnaphthalen-2-amine

The ethenyl (vinyl) group of 1-ethenylnaphthalen-2-amine is an alkene functionality and can undergo electrophilic addition reactions.

The carbon-carbon double bond of the ethenyl group is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com In an electrophilic addition reaction, the π bond of the alkene is broken, and two new σ bonds are formed. wikipedia.org

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) to the ethenyl group would result in the formation of a haloalkyl-substituted naphthalene (B1677914). masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. pressbooks.pub According to Markovnikov's rule, the hydrogen atom will add to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. masterorganicchemistry.comyoutube.com

Hydration: The acid-catalyzed addition of water across the double bond would yield an alcohol. This reaction also follows Markovnikov's rule and proceeds through a carbocation intermediate. savemyexams.comwikipedia.org

Halogenation: The addition of halogens (X₂, such as Br₂ or Cl₂) across the double bond would result in a dihaloalkane. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. savemyexams.comlasalle.edu

| Reaction Type | Reagent | Product | Regioselectivity/Stereoselectivity |

| Hydrohalogenation | HX (e.g., HBr, HCl) | 1-(1-Haloethyl)naphthalen-2-amine | Markovnikov addition |

| Hydration | H₂O, H⁺ catalyst | 1-(1-Hydroxyethyl)naphthalen-2-amine | Markovnikov addition |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | 1-(1,2-Dihaloethyl)naphthalen-2-amine | Anti-addition |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Ozonolysis)

The ethenyl group of 1-ethenylnaphthalen-2-amine is susceptible to various oxidation reactions, leading to the formation of valuable oxygenated derivatives.

Epoxidation: The reaction of the ethenyl group with peroxy acids or other epoxidizing agents would be expected to yield the corresponding epoxide, 2-(naphthalen-2-yl)oxiran-2-amine. This transformation introduces a reactive three-membered ring, which can be a precursor for further synthetic manipulations.

Dihydroxylation: Dihydroxylation of the alkene functionality can proceed via two main stereochemical pathways. libretexts.orglibretexts.org Syn-dihydroxylation, achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄), would produce a vicinal diol with the hydroxyl groups on the same side of the carbon-carbon bond. libretexts.orglibretexts.orgpearson.com Conversely, anti-dihydroxylation can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening, resulting in a diol with the hydroxyl groups on opposite faces. libretexts.orglibretexts.org The Sharpless asymmetric dihydroxylation offers a method for the enantioselective synthesis of chiral diols from alkenes using a chiral quinine (B1679958) ligand with an osmium catalyst. wikipedia.orgorganic-chemistry.org

Ozonolysis: The oxidative cleavage of the double bond by ozone (O₃) followed by a workup step can lead to the formation of carbonyl compounds. youtube.com A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc and acetic acid, would cleave the ethenyl group to yield 2-aminonaphthalene-1-carbaldehyde. youtube.com

| Reaction Type | Typical Reagents | Expected Product |

|---|---|---|

| Epoxidation | m-CPBA, Peroxyacetic acid | 2-(naphthalen-2-yl)oxiran-2-amine |

| Syn-Dihydroxylation | OsO₄, NMO; or cold, alkaline KMnO₄ | 1-(2-aminonaphthalen-1-yl)ethane-1,2-diol |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 1-(2-aminonaphthalen-1-yl)ethane-1,2-diol |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. DMS or Zn/CH₃COOH | 2-aminonaphthalene-1-carbaldehyde |

Hydrogenation and Reduction Reactions

The ethenyl group and the naphthalene ring can undergo hydrogenation under various conditions. Catalytic hydrogenation with common catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel will readily reduce the ethenyl group to an ethyl group, yielding 1-ethylnaphthalen-2-amine. More forceful conditions, such as higher pressures and temperatures, would be required to reduce the naphthalene ring system. In some cases, byproducts from reduction reactions have been observed. acs.orgsemanticscholar.org

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgpressbooks.puborganic-chemistry.org This [4+2] cycloaddition involves the reaction of a conjugated diene with the ethenyl group of 1-ethenylnaphthalen-2-amine to form a six-membered ring. wikipedia.orgpressbooks.puborganic-chemistry.org The reactivity of the dienophile in a Diels-Alder reaction is often enhanced by the presence of electron-withdrawing groups, while the diene is typically electron-rich. organic-chemistry.orglibretexts.org The amino group on the naphthalene ring is an electron-donating group, which may influence the reactivity of the ethenyl dienophile. Other types of cycloaddition reactions, such as [3+2] and [2+2] cycloadditions, are also known to occur with alkenes. uchicago.edulibretexts.org

Reactions Involving the Naphthalene Ring System

The naphthalene ring of 1-ethenylnaphthalen-2-amine is subject to a variety of substitution reactions, with the regiochemical outcome influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions (Considering Directing Effects of Amine and Ethenyl Groups)

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile is directed to specific positions on the naphthalene ring. masterorganicchemistry.comuci.edu The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orglumenlearning.comcognitoedu.org The ethenyl (-CH=CH₂) group is generally considered a weakly activating group and also an ortho, para-director.

Given that 1-ethenylnaphthalen-2-amine has an amino group at the C2 position, this will strongly direct incoming electrophiles. In naphthalene systems, electrophilic attack is generally favored at the 1-position (alpha-position) over the 2-position (beta-position) because the resulting carbocation intermediate is more stabilized by resonance. onlineorganicchemistrytutor.comlibretexts.org Therefore, for 1-ethenylnaphthalen-2-amine, the powerful activating and directing effect of the amino group at C2 would strongly favor substitution at the adjacent C3 position (ortho to the amine).

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Ethenyl-3-nitronaphthalen-2-amine |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-1-ethenylnaphthalen-2-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(1-Ethenyl-2-aminonaphthalen-3-yl)ethanone |

Nucleophilic Aromatic Substitution Reactions (if activated by substituents)

Nucleophilic aromatic substitution (SNA) reactions on aryl halides and other substituted aromatic rings typically require the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group to proceed. libretexts.orglibretexts.orgmasterorganicchemistry.comwikipedia.org The naphthalene ring of 1-ethenylnaphthalen-2-amine itself is electron-rich due to the amino group and is not activated for nucleophilic attack. For a nucleophilic substitution to occur, the naphthalene ring would need to be substituted with a good leaving group (like a halide) and powerful electron-withdrawing groups, such as nitro groups, at appropriate positions to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org Without such activating groups, nucleophilic aromatic substitution is generally not a feasible reaction pathway for this compound.

Metal-Catalyzed Functionalization of the Naphthalene Core

Modern synthetic methods allow for the direct functionalization of C-H bonds in aromatic systems through transition-metal catalysis. ucla.edunih.gov These reactions offer powerful alternatives to traditional electrophilic substitution. For 1-ethenylnaphthalen-2-amine, metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination, could potentially be employed to introduce new functional groups onto the naphthalene core. google.com The regioselectivity of these reactions would depend on the specific catalyst system and directing groups involved. For instance, some palladium-catalyzed C-H functionalization reactions have shown selectivity for the position ortho to a directing group. nih.gov Given the presence of the amino group, which can coordinate to the metal center, functionalization at the C3 position is a likely outcome in many metal-catalyzed C-H activation reactions.

Polymerization and Oligomerization Studies of 1-Ethenylnaphthalen-2-amine

The presence of a vinyl group attached to the naphthalene ring system makes 1-ethenylnaphthalen-2-amine a monomer candidate for addition polymerization. The amino group can also participate in other types of polymerization reactions, such as polycondensation. This section explores the polymerization and oligomerization behavior of this compound, drawing on established principles and studies of structurally similar monomers.

Free-radical polymerization is a chain-growth process widely used for a variety of vinyl monomers. copoldb.jp The mechanism for 1-ethenylnaphthalen-2-amine would follow the three fundamental steps: initiation, propagation, and termination. uc.edu

Initiation: The process begins with the formation of free radicals from an initiator molecule, which can be induced thermally or photochemically. uc.edu These initiator radicals then react with a monomer molecule to form an active monomer radical. uc.edu

Dissociation: An initiator (e.g., AIBN or benzoyl peroxide) breaks down to form primary radicals (R•).

Addition: The primary radical adds to the vinyl group of 1-ethenylnaphthalen-2-amine, creating a new, larger radical with the unpaired electron on the carbon adjacent to the naphthalene ring.

Propagation: The newly formed monomer radical adds to another monomer molecule, transferring the radical site to the end of the growing chain. ethz.ch This step repeats, rapidly increasing the length of the polymer chain. ethz.ch The rate of propagation is influenced by factors such as monomer concentration, temperature, and solvent. uc.edunsf.gov In studies of the related BN 2-vinylnaphthalene (B1218179) (BN2VN), solvent choice was found to significantly influence the degree of polymerization due to chain transfer events. nsf.gov For instance, polymerization in toluene (B28343) can lead to increased chain transfer compared to other solvents. nsf.gov

Termination: The growth of a polymer chain is stopped when two growing radical chains react with each other. ethz.ch This can occur through two primary mechanisms: ethz.ch

Combination (or Coupling): Two macroradicals join to form a single, longer polymer chain. ethz.ch

Disproportionation: One macroradical abstracts a hydrogen atom from another, resulting in two polymer chains: one with a saturated end group and another with a terminal double bond. ethz.ch

Conventional free-radical polymerization offers limited control over polymer architecture, molecular weight distribution (polydispersity), and end-group functionality. fiveable.me Controlled/living radical polymerization (CRP) techniques have been developed to overcome these limitations. fiveable.memdpi.com The most prominent methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). specificpolymers.comnih.gov These techniques introduce a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant species, which suppresses termination reactions. nih.govcmu.edu

While specific studies on the controlled polymerization of 1-ethenylnaphthalen-2-amine are not widely documented, research on the structurally analogous monomer 2-vinylnaphthalene (2-VN) provides significant insights. ATRP has been successfully applied to 2-VN to synthesize well-defined polymers. researchgate.net In one study, the ATRP of 2-VN was conducted in the solid state via ball milling, using a copper(I) bromide/tris(2-pyridylmethyl)amine (CuIBr/TPMA) catalyst system and a phenylethyl bromide initiator. researchgate.net This method achieved high monomer conversion (up to 97%) and demonstrated a linear relationship between the logarithm of monomer concentration and time, which is characteristic of a controlled polymerization process. researchgate.net

Below is a table summarizing typical conditions used for the ATRP of 2-vinylnaphthalene, which could serve as a starting point for developing protocols for 1-ethenylnaphthalen-2-amine.

| Parameter | Condition |

| Monomer | 2-Vinylnaphthalene (2-VN) |

| Initiator | Phenylethyl bromide (PE-Br) |

| Catalyst System | CuIBr / Tris(2-pyridylmethyl)amine (TPMA) |

| Monomer/Initiator/Catalyst Ratio | 50 / 1 / 1 |

| Method | Ball-milling (solid-state) |

| Frequency | 30 Hz |

| Atmosphere | Nitrogen |

| Result | Controlled polymerization with high conversion (~97% in 6h) |

| Data derived from research on ATRP of 2-vinylnaphthalene. researchgate.net |

The RAFT process is another versatile CRP technique known for its tolerance to a wide range of functional groups. specificpolymers.com It involves a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. specificpolymers.com Given its robustness, RAFT would likely be a suitable method for the controlled polymerization of 1-ethenylnaphthalen-2-amine, allowing for the synthesis of polymers with low polydispersity and predetermined molecular weights.

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy for creating materials with tailored properties. copoldb.jplibretexts.org The final composition and structure of the copolymer depend on the reactivity ratios (r₁ and r₂) of the comonomers. stanford.edu The reactivity ratio is the ratio of the rate constant for a radical adding to its own type of monomer versus the rate constant for it adding to the other monomer. stanford.edu

If r₁ > 1, the radical M₁* prefers to add to monomer M₁.

If r₁ < 1, the radical M₁* prefers to add to monomer M₂.

If r₁r₂ = 1, an ideal or random copolymer is formed. copoldb.jp

If r₁ and r₂ are both close to 0, an alternating copolymer is favored. copoldb.jplibretexts.org

Studies on the copolymerization of 2-vinylnaphthalene (VN) and its derivatives with other monomers demonstrate its ability to be incorporated into various polymer backbones. For example, high-molecular-weight amorphous copolymers of ethylene (B1197577) and 2-vinylnaphthalene have been synthesized using phenoxide-modified half-titanocene catalysts. acs.org Similarly, the copolymerization of a related borane-containing monomer, BN 2-vinylnaphthalene (BN2VN), with styrene (B11656) has been investigated. nsf.gov

The table below presents findings from copolymerization studies of 2-vinylnaphthalene and a related analog.

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | Catalyst/Initiator System | Key Findings | Reference |

| Ethylene | 2-Vinylnaphthalene | (tBuC₅H₄)TiCl₂(O-2,6-iPr₂C₆H₃)–MAO | High molecular weight (Mn up to 39,900), amorphous copolymers with up to 44.8 mol% VN content. | acs.org |

| Styrene | BN 2-vinylnaphthalene | AIBN | Synthesis of high molecular weight (Mw ~10⁵ g/mol ) statistical copolymers. | nsf.gov |

These studies suggest that 1-ethenylnaphthalen-2-amine could be successfully copolymerized with various monomers, such as styrenics, acrylates, and olefins, to produce functional copolymers. The presence of the amine group could impart specific properties like pH-responsiveness, hydrophilicity, or sites for post-polymerization modification.

Beyond vinyl addition polymerization, the functional groups on the monomer can be exploited to form other types of polymeric structures. Polyaminal networks (PANs) are a class of nitrogen-rich porous polymers that can be synthesized through the polycondensation of amine and aldehyde precursors. mdpi.com These materials are of interest for applications such as gas capture and heavy metal adsorption. mdpi.comnih.gov

While not starting from 1-ethenylnaphthalen-2-amine, the synthesis of naphthalene-based polyaminal networks has been demonstrated through a one-pot, catalyst-free polycondensation of a naphthalene-containing dialdehyde (B1249045) with a multi-functional amine like melamine (B1676169). mdpi.commdpi.com

The general synthetic route involves the reaction between the aldehyde groups and the amine groups to form stable aminal linkages (–NH–CH(R)–NH–). mdpi.comsemanticscholar.org A study reported the synthesis of a porous polyaminal-linked polymer (PAN-NA) from melamine and naphthaldehyde. mdpi.comnih.govkaust.edu.sa The resulting material was hyper-cross-linked, insoluble in common organic solvents, and exhibited good thermal stability up to 320 °C. mdpi.com The porous nature of these networks, with high surface areas, makes them effective adsorbents. mdpi.comnih.gov

| Precursor 1 | Precursor 2 | Synthesis Method | Polymer Type | Key Properties | Reference |

| Naphthaldehyde | Melamine | One-pot polycondensation in DMSO | Naphthalene-based Polyaminal Network (PAN-NA) | High thermal stability, microporous, CO₂ uptake of 133.32 mg/g. | mdpi.com |

| [2,2′-Bipyridine]-5,5′-dicarbaldehyde | Melamine | One-pot polycondensation | Bipyridine-based Polyaminal Network (Bipy-PAN) | Porous structure, CO₂ storage capacity. | mdpi.com |

This synthetic strategy highlights a pathway for creating naphthalene-based polymer networks. The amine functionality in 1-ethenylnaphthalen-2-amine could potentially be utilized in similar polycondensation reactions with di- or trialdehydes to form novel functional polymers, where the vinyl group could be retained for subsequent cross-linking or modification.

Iv. Theoretical and Computational Investigations of 1 Ethenylnaphthalen 2 Amine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For a compound like 1-Ethenylnaphthalen-2-amine, these methods could elucidate the interplay between the naphthalene (B1677914) core, the amino group, and the ethenyl substituent.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost effectively for studying the electronic structure of molecules. A typical DFT study on 1-Ethenylnaphthalen-2-amine would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement (ground state). This process minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Such a study would likely employ various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) to ensure the reliability of the results. The calculated ground state energy is a critical piece of data, serving as a baseline for determining the molecule's stability and its potential to participate in chemical reactions. While specific data for 1-Ethenylnaphthalen-2-amine is not published, a hypothetical data table for its optimized geometry would resemble the following:

Hypothetical DFT-Calculated Geometrical Parameters for 1-Ethenylnaphthalen-2-amine

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Length | C1-C2 | Value not available |

| C2-N | Value not available | |

| C1-Cα (vinyl) | Value not available | |

| Cα-Cβ (vinyl) | Value not available | |

| Bond Angle | C1-C2-N | Value not available |

| C2-C1-Cα | Value not available | |

| Dihedral Angle | N-C2-C1-Cα | Value not available |

Note: This table is illustrative. No published values are currently available.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for predicting electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to calculate properties such as ionization potential, electron affinity, and the electronic spectrum of 1-Ethenylnaphthalen-2-amine. These calculations would provide a deep understanding of how the molecule interacts with light and how easily it can lose or gain electrons, which is crucial for understanding its reactivity and potential applications in materials science.

The presence of the flexible ethenyl and amino groups suggests that 1-Ethenylnaphthalen-2-amine can exist in multiple conformations. A conformational analysis would involve systematically rotating the single bonds (e.g., the C1-Cα bond and the C2-N bond) and calculating the energy of each resulting structure. This would reveal the most stable conformer(s) and the energy barriers between them.

Furthermore, these studies could identify significant intramolecular interactions, such as hydrogen bonding between the amino group's hydrogen atoms and the π-system of the naphthalene ring or the ethenyl group. Non-covalent interaction (NCI) plots and Quantum Theory of Atoms in Molecules (QTAIM) analyses would be the tools of choice to visualize and quantify these weak interactions, which play a crucial role in determining the molecule's preferred shape and stability.

Computational Studies of Reaction Mechanisms and Pathways

Understanding how 1-Ethenylnaphthalen-2-amine is formed and how it reacts is a key area where computational chemistry can provide invaluable insights, complementing experimental work.

Computational chemists can model potential synthetic routes to 1-Ethenylnaphthalen-2-amine, for instance, through a Heck or Suzuki coupling to introduce the ethenyl group onto a 2-aminonaphthalene precursor. By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, the reaction's activation energy can be determined. This analysis helps in identifying the most energetically favorable pathway, predicting reaction yields, and suggesting optimal reaction conditions (e.g., temperature, catalyst). The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

For a given reaction, mapping the reaction coordinate provides a continuous profile of the energy changes as reactants are converted into products. This is often visualized as an energy profile diagram where the energy is plotted against the reaction coordinate. For a hypothetical reaction involving 1-Ethenylnaphthalen-2-amine, such as an electrophilic addition to the ethenyl group, this mapping would show the energy of the system as the electrophile approaches, forms a bond, and potentially leads to a rearranged product. This detailed map is essential for a complete mechanistic understanding, revealing the step-by-step process of the chemical transformation.

Solvent Effects on Reactivity (Computational Models)

The chemical reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. numberanalytics.comresearchgate.net Computational models are crucial for understanding and quantifying these solvent effects, which can be broadly categorized as non-specific (e.g., related to solvent polarity) and specific (e.g., hydrogen bonding) interactions. numberanalytics.comekb.eg

Computational approaches to modeling solvent effects range from implicit to explicit models. rsc.org Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute's reactivity. rsc.org These models can predict how the energy of reactants, transition states, and products are stabilized or destabilized by solvents of varying polarity, thereby affecting reaction rates. researchgate.netlibretexts.org For instance, polar solvents are known to stabilize charged intermediates and transition states, which can accelerate reactions like nucleophilic substitutions. libretexts.org

More complex and computationally intensive methods, like Quantum Mechanics/Molecular Mechanics (QM/MM), combine a high-level quantum mechanical description of the reactive center with a classical molecular mechanics description of the explicit solvent molecules. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonds, which can be critical in determining reaction pathways and energetics. beilstein-journals.org

For a hypothetical reaction involving 1-ethenylnaphthalen-2-amine, computational models could predict how the reaction's activation energy (Ea) changes with the solvent environment. The data presented below is illustrative of typical results obtained from such computational studies.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea) (kcal/mol) - Illustrative |

|---|---|---|

| Gas Phase | 1 | 25.0 |

| Hexane | 1.9 | 24.5 |

| Dichloromethane | 8.9 | 21.8 |

| Ethanol | 24.6 | 19.5 |

| Water | 78.4 | 18.2 |

This table is for illustrative purposes only and does not represent experimental or calculated data for 1-ethenylnaphthalen-2-amine.

Prediction of Spectroscopic Parameters (Computational Approaches)

Computational methods are widely used to predict and interpret the spectroscopic characteristics of molecules, providing a powerful complement to experimental techniques like NMR, IR, Raman, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum chemical calculations. The most common method involves optimizing the molecular geometry using Density Functional Theory (DFT) and then calculating the magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Functionals such as B3LYP are often employed for these calculations. nih.govnih.gov The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). chemistrysteps.com

These predictions are valuable for assigning peaks in experimental spectra and for understanding how the electronic structure of a molecule influences its NMR parameters. libretexts.org For 1-ethenylnaphthalen-2-amine, calculations would provide predicted shifts for each unique proton (¹H) and carbon (¹³C) atom in the molecule.

| Atom Type | Atom Position (Illustrative) | Predicted ¹H Chemical Shift (ppm) - Illustrative | Predicted ¹³C Chemical Shift (ppm) - Illustrative |

|---|---|---|---|

| Amine | -NH₂ | 4.5 - 5.5 | - |

| Naphthalene Ring | Aromatic C-H | 7.0 - 8.0 | 110 - 145 |

| Naphthalene Ring | C-NH₂ | - | 140 - 150 |

| Ethenyl Group | =CH- | 6.5 - 7.0 | 130 - 140 |

| Ethenyl Group | =CH₂ | 5.0 - 6.0 | 115 - 125 |

This table presents a range of typical, illustrative chemical shifts for the functional groups in 1-ethenylnaphthalen-2-amine and is not based on specific calculations for this molecule.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. scispace.com DFT calculations are a standard tool for computing the vibrational frequencies and intensities that constitute these spectra. scirp.org The process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). acs.org Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes. acs.org

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. scirp.org Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. google.co.zm The Potential Energy Distribution (PED) analysis can then be used to assign the calculated frequencies to specific types of molecular motions, such as stretching, bending, or wagging of functional groups. nepjol.info

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) - Illustrative | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H stretch (asymmetric) | Amine | ~3450 | Medium | Weak |

| N-H stretch (symmetric) | Amine | ~3350 | Medium | Weak |

| Aromatic C-H stretch | Naphthalene | 3050 - 3100 | Medium | Strong |

| C=C stretch | Ethenyl | ~1630 | Medium | Strong |

| Aromatic C=C stretch | Naphthalene | 1500 - 1600 | Strong | Strong |

| N-H bend (scissoring) | Amine | ~1620 | Strong | Weak |

This table provides illustrative vibrational frequencies for key functional groups. The values are representative and not from specific calculations on 1-ethenylnaphthalen-2-amine.

The electronic absorption (UV-Vis) and emission (fluorescence) properties of a molecule are governed by transitions between its electronic states. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating these spectra. rsc.org By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max). nih.gov The calculations also yield oscillator strengths, which are related to the intensity of the absorption bands. nih.gov

Simulating emission spectra involves optimizing the geometry of the first excited state and then calculating the vertical transition energy back to the ground state. The difference between the absorption and emission energies is known as the Stokes shift. These simulations provide critical insights into the photophysical behavior of molecules, including the nature of the electronic transitions involved (e.g., π→π* or n→π*). nih.gov For 1-ethenylnaphthalen-2-amine, such calculations would elucidate the influence of the ethenyl and amine groups on the electronic properties of the naphthalene core.

| Transition | Calculated Excitation Energy (eV) - Illustrative | Calculated Wavelength (nm) - Illustrative | Oscillator Strength (f) - Illustrative | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.54 | 350 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.13 | 300 | 0.15 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 4.43 | 280 | 0.85 | HOMO → LUMO+1 (π→π*) |

This table is for illustrative purposes only, showing the type of data generated from TD-DFT calculations, and does not represent specific results for 1-ethenylnaphthalen-2-amine.

V. Advanced Spectroscopic Characterization Methodologies for 1 Ethenylnaphthalen 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-ethenylnaphthalen-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atom environments within the molecule.

¹H NMR and ¹³C NMR Techniques

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For 1-ethenylnaphthalen-2-amine, the spectrum can be divided into distinct regions corresponding to the aromatic protons on the naphthalene (B1677914) ring, the protons of the vinyl group, and the amine (NH₂) protons. The protons on the naphthalene ring typically appear as a complex multiplet in the aromatic region (around 7.0-8.0 ppm). The vinyl group protons exhibit characteristic signals, including distinct chemical shifts for the geminal and vicinal protons, with coupling constants that help define their geometric arrangement. The amine protons often appear as a broad singlet, and their chemical shift can be sensitive to solvent, concentration, and temperature. libretexts.orghw.ac.uk The hydrogens on carbons adjacent to the amine are deshielded due to the electron-withdrawing nature of the nitrogen atom. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The naphthalene ring carbons resonate in the aromatic region (typically 110-150 ppm). The two carbons of the ethenyl group will have distinct chemical shifts, with the terminal CH₂ carbon appearing at a higher field than the CH carbon attached to the naphthalene ring. The carbon atom bonded to the amine group (C-N) is also identifiable, its chemical shift influenced by the nitrogen atom's electron-withdrawing effect. libretexts.org

A representative, though not explicitly identified as 1-ethenylnaphthalen-2-amine, set of NMR data from a scientific source shows the following chemical shifts, which are consistent with the expected structure. rsc.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data

| Technique | Nucleus | Chemical Shift (ppm) | Description |

| ¹H NMR | Proton | 7.0 - 8.0 | Aromatic protons (naphthalene ring) |

| ¹H NMR | Proton | ~5.0 - 7.0 | Vinylic protons |

| ¹H NMR | Proton | Variable, broad | Amine (NH₂) protons |

| ¹³C NMR | Carbon-13 | 110 - 150 | Aromatic & Vinylic carbons |

| ¹³C NMR | Carbon-13 | ~100-140 | Naphthalene ring carbons |

| ¹³C NMR | Carbon-13 | ~115 | Terminal vinylic carbon (CH₂) |

| ¹³C NMR | Carbon-13 | ~135 | Vinylic carbon attached to ring |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For 1-ethenylnaphthalen-2-amine, COSY spectra would show correlations between adjacent protons on the naphthalene ring and between the protons of the vinyl group, helping to trace the connectivity of the proton network. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. creative-biostructure.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the ¹H and ¹³C spectra. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). creative-biostructure.com HMBC is crucial for piecing together the molecular skeleton by connecting fragments. For instance, it can show correlations from the vinyl protons to carbons in the naphthalene ring, confirming the attachment point of the ethenyl group. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu NOESY is particularly useful for determining the stereochemistry and conformation of the molecule by revealing through-space interactions between protons on the vinyl group and the adjacent aromatic protons. researchgate.netresearchgate.net

Solid-State NMR Applications for Polymeric Forms

While solution-state NMR is common for small molecules, solid-state NMR (ssNMR) is essential for characterizing polymeric forms of 1-ethenylnaphthalen-2-amine. wikipedia.org In the solid state, broad spectral lines resulting from anisotropic interactions are a major challenge. wikipedia.orgmst.edu Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and obtain higher resolution spectra. wikipedia.orgmst.edu Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. researchgate.netifj.edu.pl Solid-state NMR can provide valuable information on the structure, dynamics, and morphology of poly(1-ethenylnaphthalen-2-amine), including details about polymer chain packing and local disorder. researchgate.netifj.edu.pl

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in 1-ethenylnaphthalen-2-amine.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups.

For 1-ethenylnaphthalen-2-amine, key characteristic absorption bands would include:

N-H Stretching: Primary amines typically show a pair of bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the NH₂ group. libretexts.orgorgchemboulder.com

Aromatic C-H Stretching: These absorptions are usually found just above 3000 cm⁻¹.

Vinylic C-H Stretching: The C-H bonds of the vinyl group also absorb in the region just above 3000 cm⁻¹.

C=C Stretching: The stretching vibration of the vinyl C=C double bond typically appears in the 1620-1680 cm⁻¹ region. Aromatic C=C stretching bands are also expected in the 1450-1600 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.comresearchgate.net

C-N Stretching: The stretching vibration for aromatic amines is typically observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Interactive Data Table: Expected FTIR Absorption Bands for 1-Ethenylnaphthalen-2-amine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Naphthalene Ring | > 3000 |

| Vinylic C-H Stretch | Ethenyl Group | > 3000 |

| C=C Stretch | Ethenyl Group | 1620 - 1680 |

| Aromatic C=C Stretch | Naphthalene Ring | 1450 - 1600 |

| N-H Bend | Primary Amine | 1580 - 1650 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. libretexts.org While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often means that non-polar bonds, which are weak in FTIR, can produce strong signals in Raman spectra.

For 1-ethenylnaphthalen-2-amine, Raman spectroscopy would be particularly useful for observing:

C=C Stretching: The vinyl and aromatic C=C stretching vibrations are typically strong in Raman spectra. researchgate.net

Naphthalene Ring Vibrations: The characteristic ring breathing modes of the naphthalene system would be prominent.

N-H Vibrations: While N-H stretching frequencies can be observed in Raman spectra, they are often weaker than in FTIR. ias.ac.in

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the key amine, naphthalene, and vinyl functional groups. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. uni-saarland.de For 1-Ethenylnaphthalen-2-amine, it is crucial for confirming the molecular weight and deducing structural features through the analysis of fragmentation patterns. The presence of a nitrogen atom is significant, as the "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecular ion with high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition of 1-Ethenylnaphthalen-2-amine, distinguishing it from other compounds that may have the same nominal mass. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS. miamioh.edu By comparing the experimentally measured exact mass to the calculated mass for the chemical formula C₁₂H₁₁N, the molecular formula can be confirmed with high confidence.

| Parameter | Value for C₁₂H₁₁N |

|---|---|

| Nominal Mass | 169 Da |

| Monoisotopic (Exact) Mass | 169.08915 u |

| Primary MS Technique | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., TOF, Orbitrap). miamioh.edu |

| Key Finding | Confirmation of the elemental formula by matching the measured exact mass to the calculated value. |

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation. longdom.orgwikipedia.org In an MS/MS experiment, the molecular ion of 1-Ethenylnaphthalen-2-amine (m/z 169) is first isolated in the mass spectrometer. wikipedia.org This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. longdom.org

The fragmentation pattern provides a "fingerprint" of the molecule's structure. For 1-Ethenylnaphthalen-2-amine, characteristic fragmentation pathways are expected based on the structure of aromatic amines. libretexts.org

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond adjacent (alpha) to the nitrogen atom. libretexts.orglibretexts.org For this molecule, cleavage of the bond between the naphthalene ring and the ethenyl group could occur.

Loss of Methyl Radical: A peak corresponding to the loss of a methyl radical (M-15) at m/z 154 is plausible. This often occurs via the cleavage of a C-C bond. docbrown.info

Loss of Ethenyl Radical: Cleavage resulting in the loss of the vinyl group (C₂H₃) would produce a fragment at m/z 142.

Naphthalene Ring Fragmentation: The stable aromatic naphthalene core would lead to characteristic fragments of the ring system itself. libretexts.org

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Rationale |

|---|---|---|---|

| 169 | 154 | CH₃ (15) | Loss of a methyl radical, a common fragmentation pathway. docbrown.info |

| 169 | 142 | C₂H₃ (27) | Loss of the ethenyl (vinyl) radical. |

| 169 | 141 | H₂CN (28) | Loss of a fragment containing the amine group. |

| 169 | 115 | C₃H₂N (54) | Fragmentation of the naphthalene ring system. |

X-ray Diffraction Techniques for Crystalline Structures

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. fiveable.me By analyzing the way a crystal scatters an incident X-ray beam, one can deduce the precise arrangement of atoms in the crystal lattice. carleton.edu

Single Crystal X-ray Diffraction (SC-XRD) provides an unambiguous, three-dimensional picture of the molecular structure. uni-ulm.de The analysis requires a high-quality single crystal of 1-Ethenylnaphthalen-2-amine, typically 0.1-0.3 mm in size. fiveable.me The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. carleton.edu The resulting diffraction pattern of spots is collected by a detector as the crystal is rotated. fiveable.me

From this data, the following can be precisely determined:

Unit Cell Dimensions: The lengths and angles of the basic repeating unit of the crystal. carleton.edu

Crystal System and Space Group: The symmetry of the crystal lattice. fiveable.me

Atomic Coordinates: The exact position of every non-hydrogen atom in the molecule. uni-ulm.de

Bond Lengths and Angles: Precise measurements of all intramolecular bonds and angles. carleton.edu

Intermolecular Interactions: Details of how molecules pack together in the crystal, including hydrogen bonding and π-π stacking.

| Crystallographic Parameter | Information Obtained |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating lattice unit. carleton.edu |

| Z (Molecules per unit cell) | Number of molecules in the unit cell. |

| Final R-factor | A measure of the quality of the structural refinement. |

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. libretexts.org Unlike SC-XRD, which requires a perfect single crystal, PXRD is ideal for characterizing the bulk material, making it more convenient for routine analysis. libretexts.org The sample is irradiated with X-rays, and the detector scans a range of angles (2θ) to record the diffraction pattern. libretexts.org

The resulting diffractogram is a plot of diffraction intensity versus the detector angle 2θ. This pattern serves as a unique "fingerprint" for a specific crystalline phase and is used for:

Phase Identification: Comparing the experimental pattern to databases to identify the compound.

Purity Assessment: Detecting the presence of crystalline impurities.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of 1-Ethenylnaphthalen-2-amine, which may have different physical properties. americanpharmaceuticalreview.com

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to refine the unit cell parameters of a known structure. libretexts.org

| Peak Position (2θ) | Relative Intensity (%) | Corresponding d-spacing (Å) |

|---|---|---|

| (Example) 10.2° | 100 | 8.67 |

| (Example) 15.5° | 45 | 5.71 |

| (Example) 20.5° | 80 | 4.33 |

| (Example) 25.8° | 65 | 3.45 |

Electronic Spectroscopy for Photophysical Behavior (Methodologies)

Electronic spectroscopy investigates the transitions of electrons between different energy levels upon the absorption or emission of light, providing insight into the molecule's electronic structure and photophysical properties. libretexts.org The extended π-conjugated system of the naphthalene ring in 1-Ethenylnaphthalen-2-amine suggests it will have interesting electronic properties.

Key methodologies include:

UV-Visible Absorption Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. An absorption spectrum is a plot of absorbance versus wavelength. For 1-Ethenylnaphthalen-2-amine, the spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε) are key parameters obtained. rsc.org

Fluorescence Spectroscopy: This method characterizes the light emitted by the molecule as it relaxes from an excited electronic state back to the ground state. libretexts.org An emission spectrum is recorded by exciting the sample at a specific wavelength (often its λ_max) and scanning the emitted light. This provides information on the emission maximum, quantum yield (the efficiency of the fluorescence process), and the Stokes shift (the energy difference between the absorption and emission maxima). rsc.org

Time-Resolved Spectroscopy: Techniques like time-correlated single-photon counting (TCSPC) can measure the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state.

These methods are crucial for evaluating the potential of 1-Ethenylnaphthalen-2-amine for applications in areas like organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials. rsc.orgbeilstein-journals.org

| Methodology | Primary Information Obtained | Relevance to 1-Ethenylnaphthalen-2-amine |

|---|---|---|

| UV-Visible Absorption Spectroscopy | Wavelength of maximum absorption (λ_max), molar extinction coefficient (ε). rsc.org | Characterizes the electronic π → π* transitions of the conjugated system. |

| Fluorescence Spectroscopy | Emission maximum, fluorescence quantum yield (Φ), Stokes shift. rsc.org | Determines the color and efficiency of light emission. |

| Time-Resolved Spectroscopy | Fluorescence lifetime (τ). | Provides information on the kinetics of excited-state decay processes. |

UV-Visible Absorption Spectroscopy Methodologies (e.g., Solvatochromic Studies)

UV-Visible absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For conjugated systems like 1-ethenylnaphthalen-2-amine, the most significant absorptions typically correspond to π–π* transitions.

A key analytical methodology applied to such compounds is the solvatochromic study, which examines the shift in the wavelength of maximum absorption (λmax) as the polarity of the solvent is varied. mdpi.com This phenomenon arises from differential solvation of the ground and excited states of the molecule. mdpi.com Push-pull molecules, which contain both an electron-donating group (like the amine group) and an electron-acceptor group connected by a π-system, often exhibit significant solvatochromism. mdpi.com The interaction of the dye with the solvent can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. For instance, studies on aminonaphthalene derivatives often show a positive solvatochromism, where the absorption maximum shifts to a longer wavelength (a red shift) as the solvent polarity increases. researchgate.net This indicates a larger dipole moment in the excited state compared to the ground state, which is stabilized by polar solvents. The absorption peaks for poly(1-naphthylamine), a related polymer, have been observed at 236 nm and 309 nm, corresponding to π–π* transitions. researchgate.net

The solvatochromic behavior of a compound like 1-ethenylnaphthalen-2-amine can be systematically investigated by recording its UV-Vis spectrum in a series of solvents with varying polarities.

Table 1: Representative Solvatochromic Data for Aminonaphthalene Derivatives This table presents illustrative data for analogous compounds to demonstrate the solvatochromic effect, as specific experimental values for 1-ethenylnaphthalen-2-amine were not available in the cited literature.

| Solvent | Polarity Index | Typical λmax (nm) | Observed Shift |

|---|---|---|---|

| Hexane | 0.1 | ~310 | Reference |

| Toluene (B28343) | 2.4 | ~315 | Bathochromic |

| Dioxane | 4.8 | ~320 | Bathochromic |

| Acetonitrile | 5.8 | ~325 | Bathochromic |

Fluorescence Spectroscopy Techniques (e.g., Quantum Yield Determination Methods)

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons and entered an excited electronic state. This technique is highly sensitive to the molecular structure and its environment. An essential parameter derived from fluorescence measurements is the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. jasco-global.com It quantifies the efficiency of the fluorescence process. jasco-global.com

The quantum yield can be determined using either an absolute method, which requires an integrating sphere to collect all emitted light, or a relative method. jasco-global.com The relative method is more common and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. jasco-global.com The quantum yield of the unknown sample (Φx) is calculated using the integrated fluorescence intensities, absorbance values, and refractive indices of the sample and the standard.

The fluorescence properties of naphthalene derivatives are highly dependent on their structure and the surrounding solvent. For example, a study on a 2,6-distyryl naphthalene derivative found that it was highly fluorescent in non-polar xylene with a quantum yield of 0.49, but its fluorescence was quenched in more polar solvents. rsc.org This quenching is often attributed to the stabilization of the excited state by the polar solvent, which promotes non-radiative decay pathways. rsc.org In contrast, another naphthalimide derivative was reported to have a fluorescence quantum yield of 0.351 in the polar solvent N,N-dimethylformamide (DMF). researchgate.net

Table 2: Research Findings on Fluorescence Quantum Yield for Naphthalene Derivatives This table summarizes reported quantum yield values for compounds structurally related to 1-ethenylnaphthalen-2-amine to illustrate typical findings.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Source |

|---|---|---|---|---|---|

| N-butyl-4[(2'-aminoethyl)amino]-1,8-naphthalimide derivative | DMF | 435 | 521 | 0.351 | researchgate.net |

| 2,6-distyryl naphthalene derivative (ASDSN) | Xylene | ~405 | 557 | 0.49 | rsc.org |

Other Advanced Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material. eag.com The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. caltech.edu The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. caltech.edu Since each element has a unique set of binding energies, XPS can identify the elements present on the sample surface. eag.com

Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment, oxidation state, and bonding of the atoms. nasa.gov For 1-ethenylnaphthalen-2-amine, XPS would be used to confirm the presence of carbon and nitrogen and to analyze their specific bonding arrangements. High-resolution scans of the C 1s and N 1s regions would be of particular interest. The C 1s spectrum is expected to be deconvoluted into components representing the different types of carbon atoms: aromatic C-C/C=C bonds, aliphatic C-C bonds of the ethenyl group, and the C-N bond. The N 1s spectrum would provide information about the amine group.

Based on literature for similar structures, the binding energies for these functional groups can be predicted.

Table 3: Predicted Binding Energies in XPS for 1-Ethenylnaphthalen-2-amine This table presents typical binding energy ranges for the functional groups within the molecule, based on data from analogous compounds.

| Element | Spectral Region | Functional Group | Typical Binding Energy (eV) | Source |

|---|---|---|---|---|

| Carbon | C 1s | C-C / C=C (aromatic/vinyl) | 284.4 - 285.0 | researchgate.netresearchgate.net |

| Carbon | C 1s | C-N | 285.6 - 286.0 | researchgate.netresearchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This method is crucial for assessing the thermal stability of a compound. The sample is heated in a furnace, and its mass is continuously monitored by a sensitive balance. etamu.edu The resulting TGA curve plots the percentage of weight loss against temperature.